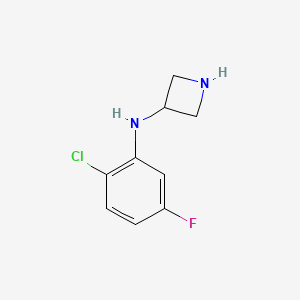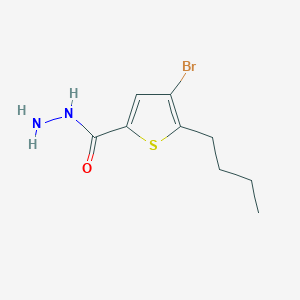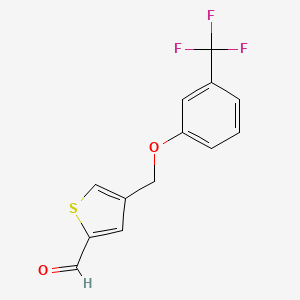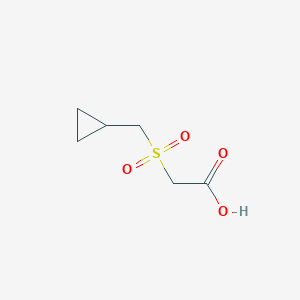
3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
isonicotinic acid , is a derivative of pyridinecarboxylic acid. Its chemical structure consists of a pyridine ring with a fluorine atom at position 3 and a trifluoromethyl group attached to the phenyl ring at position 4. Here’s the structural formula:
3-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
Métodos De Preparación
Synthesis Routes::
Site-selective Suzuki-Miyaura cross-coupling reactions: have been employed using 3-fluoro-2-(trifluoromethyl)isonicotinic acid as a reactant.
Palladium-catalyzed direct arylation reactions: also utilize this compound.
Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence: can lead to its synthesis.
Ruthenium-catalyzed direct arylation: is another method.
Industrial Production:: Specific industrial production methods are not widely documented, but research applications have driven interest in its synthesis.
Análisis De Reacciones Químicas
3-Fluoro-2-(trifluoromethyl)isonicotinic acid participates in various reactions:
Suzuki-Miyaura coupling: with aryl or heteroaryl boronic acids.
Rhodium-catalyzed asymmetric 1,4-addition reactions: .
Copper-catalyzed nitration reactions: .
Amination and conjugate addition reactions: .
Regioselective arylation and alkynylation: via Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Major products formed from these reactions include arylated derivatives and functionalized isonicotinic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(trifluoromethyl)isonicotinic acid finds applications in:
Chemistry: As a versatile building block for designing novel organic molecules.
Biology: In drug discovery and medicinal chemistry.
Medicine: Potential therapeutic agents due to their unique properties.
Industry: For developing functional materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. its fluorine substitution pattern and trifluoromethyl group contribute to its reactivity and biological activity.
Comparación Con Compuestos Similares
- Isonicotinic acid stands out due to its trifluoromethyl substitution and unique reactivity.
Picolinic acid (2-pyridinecarboxylic acid): and are other pyridinecarboxylic acids.
Propiedades
Fórmula molecular |
C13H7F4NO2 |
|---|---|
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
3-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-9(12(19)20)5-6-18-11(10)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) |
Clave InChI |
RAEUHJCUJQZWHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)






![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)


![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)
